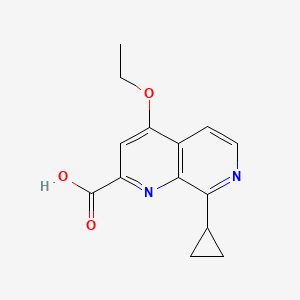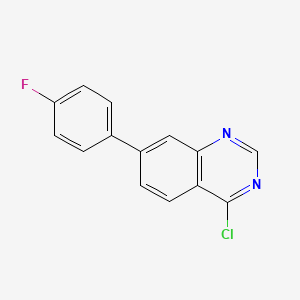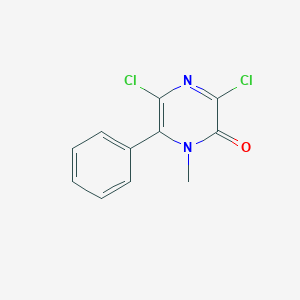
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of trifluoromethoxy and chloro groups into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetyl chloride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. The chloro and methyl groups contribute to its lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-Methylquinoline: Lacks the chloro and trifluoromethoxy groups, affecting its reactivity and applications.
8-Trifluoromethoxyquinoline: Lacks the chloro and methyl groups, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-Chloro-3-methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of chloro, methyl, and trifluoromethoxy groups, which confer enhanced stability, reactivity, and biological activity. This combination makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H7ClF3NO |
|---|---|
Molekulargewicht |
261.63 g/mol |
IUPAC-Name |
2-chloro-3-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-6-5-7-3-2-4-8(17-11(13,14)15)9(7)16-10(6)12/h2-5H,1H3 |
InChI-Schlüssel |
XLHAEHPAVSTCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)OC(F)(F)F)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


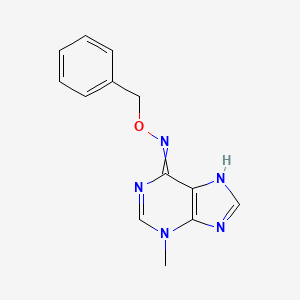
![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)


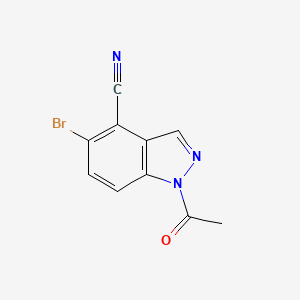
![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)
